molecular formula C14H14N4OS B2449813 N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide CAS No. 1797361-81-9

N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B2449813
CAS No.: 1797361-81-9
M. Wt: 286.35
InChI Key: NOTRJQCVXTZTFN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyanomethyl group, a methylsulfanyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide can be achieved through a multi-step process involving the formation of the imidazole ring followed by the introduction of the cyanomethyl and methylsulfanyl groups. One common method involves the reaction of 2-mercaptoacetophenone with cyanomethyl bromide in the presence of a base to form the intermediate compound, which is then cyclized to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-4-carboxamide
  • N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-3-carboxamide
  • N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-2-carboxamide

Uniqueness

N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl and methylsulfanyl groups also contributes to its distinct properties compared to other imidazole derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-17(9-8-15)13(19)12-10-16-14(20-2)18(12)11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTRJQCVXTZTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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